molecular formula C23H19BrN2O3S B12346523 N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide

N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide

Cat. No.: B12346523
M. Wt: 483.4 g/mol
InChI Key: PSGYYTBZUWKQRL-UHFFFAOYSA-N
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Description

N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core with a bromine atom at the 6th position, a phenyl group at the 4th position, and a sulfonamide group attached to a methylbenzene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives with hydroxyl or amine groups.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The bromine atom and phenyl group contribute to the compound’s overall stability and ability to interact with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide
  • N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)benzamide

Uniqueness

N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6th position and the sulfonamide group attached to the methylbenzene moiety differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

Molecular Formula

C23H19BrN2O3S

Molecular Weight

483.4 g/mol

IUPAC Name

N-[(6-bromo-2-oxo-4-phenyl-4aH-quinolin-3-yl)methyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H19BrN2O3S/c1-15-7-10-18(11-8-15)30(28,29)25-14-20-22(16-5-3-2-4-6-16)19-13-17(24)9-12-21(19)26-23(20)27/h2-13,19,25H,14H2,1H3

InChI Key

PSGYYTBZUWKQRL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C3C=C(C=CC3=NC2=O)Br)C4=CC=CC=C4

Origin of Product

United States

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